D-galactaro-1,4-lactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O7 |
|---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4-/m1/s1 |
InChI Key |
XECPAIJNBXCOBO-LKELSTGYSA-N |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@H]1[C@@H](C(=O)O)O)O)O |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of D Galactaro 1,4 Lactone
The formation of D-galactaro-1,4-lactone is a key step in the oxidative catabolism of D-galacturonate, a primary component of pectin (B1162225) found in plant cell walls. nih.gov Certain soil bacteria, such as Agrobacterium tumefaciens, can utilize D-galacturonate as a sole carbon source through a specific enzymatic pathway. nih.govacs.org This pathway converts D-galacturonate into intermediates of central metabolism, such as the citric acid cycle. nih.gov
The biosynthesis involves a two-step enzymatic sequence. Initially, D-galacturonate is oxidized to D-galactaro-1,5-lactone (a δ-lactone). uef.fiacs.org This reaction is catalyzed by the NAD+-dependent enzyme uronate dehydrogenase (Udh). nih.govuef.fi Subsequently, the D-galactaro-1,5-lactone is isomerized into the more stable this compound (a γ-lactone). nih.govresearchgate.net This isomerization is catalyzed by the enzyme D-galactarolactone isomerase (GLI), a member of the amidohydrolase superfamily. nih.govacs.orgebi.ac.uk This enzyme facilitates the conversion that was previously thought to be solely a non-enzymatic process. nih.govuef.fi
Following its formation, this compound is further metabolized. The enzyme galactarolactone cycloisomerase (Gci) catalyzes the ring-opening of this compound to produce 2-keto-3-deoxy-l-threo-hexarate (KDG). nih.govuef.fiebi.ac.uk KDG is then converted through several steps into α-ketoglutarate, which enters the citric acid cycle. nih.gov
The table below summarizes the key enzymes involved in the formation of this compound from D-galacturonate.
| Enzyme | Abbreviation | Substrate | Product | Organism Example |
| Uronate Dehydrogenase | Udh | D-galacturonate | D-galactaro-1,5-lactone | Agrobacterium tumefaciens |
| D-galactarolactone Isomerase | GLI | D-galactaro-1,5-lactone | This compound | Agrobacterium tumefaciens |
Non Enzymatic Conversion Dynamics
While the enzyme GLI actively catalyzes the isomerization of D-galactaro-1,5-lactone, the conversion to D-galactaro-1,4-lactone can also occur non-enzymatically. nih.govresearchgate.net The stability of the precursor, D-galactaro-1,5-lactone, and the rate of its spontaneous rearrangement are significantly influenced by the chemical environment, particularly pH. nih.gov
Research has demonstrated that the non-enzymatic isomerization is pH-dependent. At a pD of 6.4 (pD is the measure of acidity in a deuterium (B1214612) oxide solution), the non-enzymatic conversion is observable, and its rate can be measured. nih.gov However, under more acidic conditions, the D-galactaro-1,5-lactone exhibits greater stability. For instance, it is indefinitely stable at a pD of 4.8 when stored at -80 °C. nih.gov This stability allows for detailed kinetic studies of both the enzymatic and non-enzymatic reactions. The progress of this isomerization can be monitored using techniques like ¹H NMR spectroscopy, which tracks the decrease in signals corresponding to the δ-lactone and the simultaneous increase in signals for the γ-lactone. nih.gov
In addition to isomerization, this compound can undergo non-enzymatic hydrolysis to form the linear dicarboxylic acid, meso-galactaric acid (also known as mucic acid). researchgate.netasm.org This spontaneous hydrolysis represents another dynamic of its non-enzymatic conversion. researchgate.net
The following table details research findings on the conditions affecting the non-enzymatic conversion of D-galactaro-1,5-lactone.
| Condition | Observation | Research Finding |
| pH (pD) | The rate of non-enzymatic isomerization is pH-dependent. | At pD 6.4, the non-enzymatic reaction proceeds at a measurable rate. nih.gov |
| Stability | The stability of the precursor lactone is pH and temperature dependent. | D-galactaro-1,5-lactone is stable indefinitely at pD 4.8 and -80 °C. nih.gov |
| Reaction Monitoring | The conversion can be tracked using spectroscopic methods. | ¹H NMR spectroscopy shows a decrease in D-galactaro-1,5-lactone and an increase in this compound over time. nih.gov |
| Hydrolysis | This compound can spontaneously hydrolyze. | The lactone ring can open to form linear meso-galactaric acid without enzymatic action. researchgate.netasm.org |
Catabolic Pathways of D Galactaro 1,4 Lactone
The Oxidative Degradation Pathway of D-galacturonate in Microorganisms
D-galacturonate, the primary component of pectin (B1162225), is a significant carbon source for many microorganisms. Several catabolic pathways for D-galacturonate have been identified in microorganisms, including a reductive pathway in eukaryotes and two distinct pathways in prokaryotes: an isomerase pathway and an oxidative pathway. The oxidative pathway, notably active in species like Agrobacterium tumefaciens, channels D-galacturonate into the central metabolism, ultimately yielding α-ketoglutarate.
The initial step of this pathway involves the oxidation of D-galacturonate. In A. tumefaciens, the enzyme uronate dehydrogenase (Udh) catalyzes the oxidation of the pyranose form of D-galacturonic acid to D-galactaro-1,5-lactone. This δ-lactone can then undergo further enzymatic transformations.
Following its formation, D-galactaro-1,5-lactone is isomerized to the more stable five-membered ring structure, D-galactaro-1,4-lactone (a γ-lactone). This isomerization is catalyzed by the enzyme D-galactarolactone isomerase (GLI). This compound serves as a crucial intermediate in this pathway, poised for the subsequent ring-opening reaction. Before the discovery of the direct conversion, it was hypothesized that the lactone would first be hydrolyzed to galactarate, which would then be dehydrated. However, it is now understood that this compound is the direct substrate for the next enzyme in the pathway, D-galactarolactone cycloisomerase.
D-galactarolactone cycloisomerase (Gci) is a key enzyme in the oxidative degradation pathway of D-galacturonate in microorganisms like Agrobacterium tumefaciens. It belongs to the enolase superfamily and catalyzes the direct conversion of this compound into a linear product. This enzyme functions as an intramolecular lyase.
D-galactarolactone cycloisomerase catalyzes the ring opening of this compound to produce 5-keto-4-deoxy-D-glucarate (also referred to as 2-keto-3-deoxy-L-threo-hexarate or KDG). This reaction is a β-elimination that starts with the abstraction of a proton adjacent to the carboxylate group. Enzymes in the enolase superfamily, to which Gci belongs, typically initiate their catalytic mechanism by abstracting an α-proton from a carboxylic acid substrate that is coordinated to a magnesium ion (Mg²⁺), leading to the formation of an enolic intermediate stabilized by the metal ion. The product, 5-dehydro-4-deoxy-D-glucarate, is then further metabolized in subsequent steps of the pathway.
The D-galactarolactone cycloisomerase from A. tumefaciens exhibits activity on both this compound and D-glucaro-1,4-lactone. However, the enzyme demonstrates a higher maximum reaction rate with this compound. NMR analysis has confirmed that the enzyme specifically acts on the 1,4-lactone forms and not on the corresponding linear hexaric acids or the 6,3-lactone form of D-glucarate. The reaction with D-glucaro-1,4-lactone also yields 5-keto-4-deoxy-D-glucarate. The enzyme does not act on D-galactaro-1,5-lactone.
| Substrate | Apparent Km (mM) | Apparent Vmax (µmol min-1 mg-1) | Apparent kcat (s-1) | Apparent kcat/Km (M-1 s-1) |
|---|---|---|---|---|
| This compound | ~1 | ~200 | ~140 | ~1.4 x 105 |
| D-glucaro-1,4-lactone | ~4 | ~100 | ~70 | ~1.8 x 104 |
Note: The kinetic parameters are approximate due to the non-Michaelis-Menten behavior of the enzyme.
The D-galactarolactone cycloisomerase from A. tumefaciens (At Gci) is an octameric protein, with each subunit having a molecular weight of approximately 41,000 to 42,600 Daltons. The crystal structure of At Gci reveals that it belongs to the mandelate (B1228975) racemase subgroup within the enolase superfamily. Each subunit of the enzyme adopts a Rossmann-like α/β sandwich fold, a common structural motif in this superfamily. The active site is located at the interface of the subunits and contains the essential Mg²⁺ cofactor required for catalysis.
Role of D-galactarolactone Cycloisomerase (Gci, EC 5.5.1.27)
Structural Biology of D-galactarolactone Cycloisomerase
Overall Protein Architecture and Domains
The enzymes responsible for metabolizing this compound belong to distinct structural superfamilies, each with a characteristic protein architecture.
D-galactarolactone cycloisomerase (Gci) , which converts this compound to 2-keto-3-deoxy-L-threo-hexarate, is a member of the mandelate racemase subgroup of the enolase superfamily. researchgate.netnih.gov Its structure, resolved at 1.6 Å resolution, reveals a modified (β/α)7β TIM-barrel domain, which is a characteristic feature of this superfamily. researchgate.netnih.gov The active site is located at the interface between a C-terminal barrel domain and an N-terminal lid domain. researchgate.netnih.gov
D-galactarolactone isomerase (GLI) , the enzyme that catalyzes the preceding step of isomerizing D-galactaro-1,5-lactone into this compound, is a member of the functionally diverse amidohydrolase superfamily. nih.govnih.gov GLI also possesses a typical amidohydrolase fold, characterized by a distorted (β/α)8-TIM barrel. nih.gov Despite low sequence identity, its core TIM-barrel structure is very similar to other members of the superfamily, such as LigI from Sphingomonas paucimobilius. nih.gov The primary structural differences are found in the loops at the N-terminal end of the barrel, which are involved in substrate recognition. nih.gov
| Enzyme | Superfamily | Core Architecture | Key Structural Features |
| D-galactarolactone cycloisomerase (Gci) | Enolase Superfamily (Mandelate Racemase Subgroup) | Modified (β/α)7β TIM-barrel | N-terminal lid domain and C-terminal barrel domain. researchgate.netnih.gov |
| D-galactarolactone isomerase (GLI) | Amidohydrolase Superfamily | Distorted (β/α)8-TIM barrel | Core TIM-barrel with differing N-terminal loops for substrate recognition. nih.gov |
Active Site Characterization and Residue Roles
The catalytic activity of these enzymes is dictated by the specific arrangement and chemical properties of amino acid residues within their active sites.
For D-galactarolactone cycloisomerase (Gci) , manual docking of the this compound substrate into the active site has allowed for the prediction of key catalytic residues. researchgate.netnih.gov
Lys166 is positioned to act as the active-site base, responsible for abstracting a proton from the α-carbon. researchgate.netnih.gov
His296 , located on the opposite side of the active site, is predicted to serve as the general acid, donating a proton to the β-carbon during the opening of the lactone ring. researchgate.netnih.gov
Trp298 appears to orient the lactone ring within the active site through stacking interactions. nih.gov
In the case of D-galactarolactone isomerase (GLI) , the active site provides insight into why it catalyzes isomerization rather than hydrolysis, a common reaction for other amidohydrolase superfamily members. nih.govnih.gov The key distinction lies in the absence of a general base catalyst required for activating a water molecule for nucleophilic attack. nih.govnih.gov
Asn240 in GLI is the structural homologue of Asp248 in the related hydrolase LigI. nih.gov In LigI, Asp248 functions as the general base that activates water. nih.gov The substitution of the catalytic aspartate with asparagine in GLI explains its inability to perform hydrolysis. nih.gov It is proposed that Asn240 in GLI activates and stabilizes the substrate for auto-catalysis, where the substrate's 4-OH group attacks the lactone carbonyl. ebi.ac.uk
| Enzyme | Residue | Predicted Role |
| D-galactarolactone cycloisomerase (Gci) | Lys166 | Active-site base (proton abstraction). researchgate.netnih.gov |
| His296 | General acid (proton donation). researchgate.netnih.gov | |
| Trp298 | Substrate orientation (stacking interactions). nih.gov | |
| D-galactarolactone isomerase (GLI) | Asn240 | Substrate activation and stabilization for auto-catalysis. nih.govebi.ac.uk |
Oligomeric State and Functional Implications
The quaternary structure, or oligomeric state, of these enzymes is crucial for their stability and function.
Downstream Metabolic Conversions to Central Intermediates
The catabolism of this compound is a key step in a pathway that ultimately feeds into central metabolism. In the oxidative pathway found in organisms like Agrobacterium tumefaciens, this compound is directly converted by D-galactarolactone cycloisomerase (Gci) into 2-keto-3-deoxy-L-threo-hexarate, also known as 5-keto-4-deoxy-D-glucarate (KDG). nih.govnih.gov This intermediate then undergoes subsequent dehydration and decarboxylation reactions. nih.gov These steps yield α-ketoglutarate semialdehyde, which is then oxidized to form α-ketoglutarate, a key intermediate in the citric acid cycle. nih.gov
Alternative Lactone Hydrolysis Pathways
While the direct conversion via cycloisomerase represents a primary catabolic route, this compound can also be processed through hydrolysis of its lactone ring.
Enzymatic Hydrolysis by Lactonases
An alternative enzymatic step involves the hydrolysis of the D-galactarolactone ring by a lactonase. nih.govresearchgate.net This reaction opens the ring to form the linear dicarboxylic acid, D-galactarate (also known as meso-galactarate). nih.govresearchgate.net This D-galactarate is then converted by a dehydratase to 3-deoxy-2-keto-hexarate, merging with the downstream portion of the catabolic pathway. nih.govresearchgate.net Novel lactonases, such as UxuL and UxuF, have been identified that provide this alternative biochemical route, directly linking the products of uronate dehydrogenase to the aldaric acid catabolic pathway. researchgate.net
Spontaneous Hydrolysis of D-galactarolactone
In addition to enzymatic catalysis, the lactone ring of this compound can undergo spontaneous, non-enzymatic hydrolysis. nih.govresearchgate.net This reaction, which is dependent on factors such as pH, also results in the formation of D-galactarate. nih.govresearchgate.net The D-galactaro-1,5-lactone precursor can also non-enzymatically rearrange to the more stable this compound form. nih.gov While this spontaneous reaction can occur, the presence of specific lactonase enzymes in microorganisms suggests that enzymatic hydrolysis is a biologically relevant and controlled process. nih.govresearchgate.net
Analytical Methodologies for D Galactaro 1,4 Lactone Research
Spectroscopic Techniques in Elucidaing Reaction Mechanisms
Spectroscopic methods are fundamental in tracking the transformation of D-galactaro-1,4-lactone and characterizing its reaction products. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements offer detailed information on molecular structure and stereochemistry, which are essential for mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of this compound in solution and for following its enzymatic conversion. High-resolution ¹H NMR allows for the differentiation of the lactone from its corresponding linear acid, galactaric acid.
In a study utilizing a 600 MHz NMR spectrometer, the signals corresponding to this compound were clearly distinguished from those of galactaric acid in a mixture. researchgate.net The lactone's characteristic signals included two doublets between 4.5 and 4.6 ppm, a triplet at 4.35 ppm, and a narrow doublet around 4.2 ppm. researchgate.net This technique proved decisive in demonstrating substrate specificity. For instance, when the mixture was treated with the enzyme D-galactarolactone cycloisomerase (AtGci), the signals corresponding to this compound disappeared, while the signals for galactaric acid remained unchanged, confirming that only the lactone is the substrate for this enzyme. researchgate.net
Furthermore, NMR is pivotal in identifying the products of enzymatic reactions. The reaction of this compound with AtGci was shown to produce the L-threo form of 3-deoxy-2-keto-hexarate, as identified by its unique NMR spectrum. ebi.ac.uk This demonstrates the power of NMR in elucidating the precise chemical transformations occurring in metabolic pathways.
| Compound | Signal Description | Approximate Chemical Shift (ppm) |
|---|---|---|
| This compound | Two doublets | 4.5 - 4.6 |
| This compound | Triplet | 4.35 |
| This compound | Narrow doublet | ~4.2 |
| Galactaric Acid | Signal | ~3.9 |
| Galactaric Acid | Signal | ~4.2 |
Optical rotation is a chiroptical technique that measures the rotation of plane-polarized light by a chiral substance in solution. This property is highly sensitive to the stereochemistry of a molecule, making it a valuable tool for monitoring reactions that involve changes in chirality and for confirming the identity of enantiomeric or diastereomeric products.
In the study of the enzymatic conversion of this compound by D-galactarolactone cycloisomerase (AtGci), optical rotation measurements were used in conjunction with NMR to confirm the stereochemistry of the reaction product. ebi.ac.uk These analyses demonstrated that the enzymatic reaction yields the L-threo form of 3-deoxy-2-keto-hexarate. ebi.ac.uk By tracking the change in the optical rotation of the solution over time, researchers can monitor the progress of the reaction and determine kinetic parameters. This classical technique provides crucial validation of the stereochemical outcome of enzymatic transformations, which is a critical aspect of understanding reaction mechanisms.
Chromatographic and Mass Spectrometric Approaches
Chromatography and mass spectrometry are powerful analytical methods that are often coupled (e.g., LC-MS) to separate complex mixtures and identify their components with high sensitivity and specificity. These techniques are essential for metabolic pathway analysis and for the definitive verification of reaction products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile and thermally labile compounds like sugar lactones and acids from complex biological matrices. In the context of this compound research, HPLC can be used to analyze the various intermediates in the D-galacturonate catabolic pathway.
While specific HPLC methods dedicated solely to this compound are not extensively detailed in the literature, the principles are well-established from studies on similar compounds. For instance, hydrophilic interaction liquid chromatography (HILIC) has been successfully applied to the analysis of the related compound, D-glucaro-1,4-lactone. researchgate.net HILIC is particularly well-suited for retaining and separating highly polar compounds like sugar derivatives. By coupling HPLC with detectors such as photodiode array (PDA) or mass spectrometry, researchers can quantify the levels of this compound and other metabolites in cell extracts, providing a dynamic view of the metabolic flux through the pathway. This allows for the investigation of pathway regulation and the identification of potential bottlenecks or alternative routes.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of analytes. Tandem mass spectrometry (MS/MS) further fragments selected ions to generate characteristic patterns that are used for structural elucidation.
MS analysis has been instrumental in the study of the D-galacturonate oxidative pathway. It was used to confirm the presence of this compound in solution, which forms from the non-enzymatic rearrangement of the initial enzymatic product, D-galactaro-1,5-lactone. researchgate.net The fragmentation patterns of five-membered lactones under electrospray ionization (ESI) conditions typically involve neutral losses of water (H₂O) and carbon monoxide (CO), providing a basis for identifying this class of compounds. researchgate.net For product verification, the exact mass of the product can be measured with high accuracy, and its fragmentation pattern can be compared to that of a known standard or predicted from established fragmentation rules, thus confirming its identity.
| Parent Ion | Fragmentation Type | Resulting Neutral Loss |
|---|---|---|
| [M+H]⁺ | Collision-Induced Dissociation (CID) | H₂O |
| [M+H]⁺ | Collision-Induced Dissociation (CID) | CO |
X-ray Crystallography in Enzyme-Substrate Complex Analysis and Structural Elucidation
X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of molecules, including complex proteins and their bound ligands. This method provides unparalleled insights into the active site of enzymes and the specific interactions that govern substrate binding and catalysis.
In the investigation of the D-galacturonate degradation pathway in Agrobacterium tumefaciens, X-ray crystallography was employed to elucidate the structure of this compound cycloisomerase at a high resolution of 1.6 Å. nih.gov While a crystal structure of the enzyme with the this compound substrate bound was not obtained directly, the high-resolution structure of the enzyme alone enabled detailed analysis of its active site. nih.gov
Biotechnological and Metabolic Engineering Perspectives
Metabolic Pathway Reconstruction for Bio-based Product Generation
The microbial catabolism of D-galacturonate, the primary monomer of pectin (B1162225), offers a natural starting point for the bio-based production of D-galactaro-1,4-lactone. In several microorganisms, this process is initiated by an oxidative pathway. For instance, in Agrobacterium tumefaciens, the enzyme uronate dehydrogenase (Udh) oxidizes D-galacturonate to D-galactaro-1,5-lactone. researchgate.netnih.gov This initial product, a δ-lactone, can then be enzymatically isomerized to the more stable γ-lactone, this compound, by the enzyme D-galactarolactone isomerase (GLI). nih.gov
Metabolic engineering efforts have focused on reconstructing and optimizing these pathways in suitable microbial hosts. A common strategy involves the heterologous expression of key enzymes and the deletion of competing pathways to channel metabolic flux towards the desired product. For example, fungal strains have been engineered to produce compounds derived from D-galacturonate by introducing bacterial genes. The expression of a bacterial NAD-dependent D-galacturonate dehydrogenase (Udh) in fungal strains lacking the native D-galacturonate reductase gene has been shown to successfully convert D-galacturonic acid to meso-galactaric acid, a process in which D-galactaro-lactone is a transient intermediate. researchgate.net
Further pathway modifications can be designed to accumulate this compound. This can be achieved by expressing a highly active Udh and GLI while blocking or downregulating the subsequent enzyme in the pathway, D-galactarolactone cycloisomerase (Gci), which converts this compound to 2-keto-3-deoxy-L-threo-hexarate. researchgate.netnih.gov The choice of microbial chassis is also critical, with organisms like Pseudomonas putida KT2440 being explored due to their robust metabolism and tolerance to various carbon sources. escholarship.orgamanote.comnih.govnrel.gov
Below is a table summarizing key enzymes and their roles in the reconstructed pathway for this compound production.
| Enzyme | Abbreviation | Source Organism (Example) | Reaction Catalyzed | Role in Pathway Reconstruction |
| Uronate Dehydrogenase | Udh | Agrobacterium tumefaciens | D-galacturonate → D-galactaro-1,5-lactone | Initiates the oxidative pathway from D-galacturonate. |
| D-galactarolactone Isomerase | GLI | Agrobacterium tumefaciens | D-galactaro-1,5-lactone → this compound | Converts the initial δ-lactone to the desired γ-lactone. nih.gov |
| D-galactarolactone Cycloisomerase | Gci | Agrobacterium tumefaciens | This compound → 2-keto-3-deoxy-L-threo-hexarate | Target for deletion or downregulation to accumulate this compound. nih.gov |
Enzyme Engineering for Enhanced Biocatalysis
The efficiency of a reconstructed metabolic pathway is highly dependent on the catalytic performance of its constituent enzymes. Enzyme engineering, therefore, plays a pivotal role in optimizing the production of this compound. Techniques such as directed evolution and rational design can be employed to improve enzyme characteristics like substrate specificity, catalytic activity, and stability under industrial process conditions. tudelft.nlrsc.org
For the this compound pathway, key targets for engineering include the uronate dehydrogenase (Udh) and D-galactarolactone isomerase (GLI). For instance, the structural elucidation of this compound cycloisomerase from Agrobacterium tumefaciens has provided valuable insights into its active site. nih.gov This knowledge can be leveraged to engineer the enzyme for altered substrate specificity or reduced activity, thereby facilitating the accumulation of its substrate, this compound. Key residues identified in the active site, such as Lys166 and His296, are predicted to be crucial for catalysis and could be targets for mutagenesis. nih.gov
| Target Enzyme | Engineering Strategy | Desired Outcome | Rationale |
| Uronate Dehydrogenase (Udh) | Directed Evolution, Site-directed Mutagenesis | Increased catalytic efficiency (kcat/Km), Improved stability | To enhance the rate of conversion of D-galacturonate and ensure enzyme robustness during bioprocessing. |
| D-galactarolactone Isomerase (GLI) | Rational Design based on structural data | Increased activity and specificity for D-galactaro-1,5-lactone | To efficiently channel the flux from the initial lactone to this compound. |
| D-galactarolactone Cycloisomerase (Gci) | Active site modification to reduce activity | Decreased conversion of this compound | To promote the accumulation of the desired product by creating a metabolic bottleneck. |
Utilization of Lignocellulosic Biomass Streams via D-galacturonate Degradation
A significant advantage of the biotechnological production of this compound is the potential to utilize abundant and low-cost lignocellulosic biomass as a feedstock. Pectin, a major component of the primary cell walls of many plants, is particularly rich in D-galacturonic acid. nih.govfrontiersin.org Agro-industrial waste streams such as citrus peel and sugar beet pulp are excellent sources of pectin and, consequently, D-galacturonate. nih.gov
The degradation of pectin into its monomeric units can be achieved through enzymatic hydrolysis, providing a fermentable stream of D-galacturonate for microbial conversion. researchgate.net Engineered microorganisms capable of efficiently metabolizing D-galacturonate can then be used to convert this sugar into this compound. This approach aligns with the principles of a circular bioeconomy by valorizing agricultural residues.
Research has demonstrated the feasibility of using pectin-rich biomass for the production of related compounds. For instance, engineered strains of Aspergillus niger have been shown to produce L-ascorbic acid and L-galactonic acid from D-galacturonic acid derived from pectin. nih.govresearchgate.netaalto.fi These studies provide a strong proof-of-concept for the development of a consolidated bioprocess where the microbial host is capable of both degrading pectin and converting the resulting D-galacturonate to the target product.
The table below presents examples of lignocellulosic biomass streams and their potential as feedstocks for this compound production.
| Biomass Source | Pectin Content (dry weight) | Key Monomer | Potential for this compound Production |
| Citrus Peel | ~20% | D-galacturonic acid | High potential due to significant pectin content and availability as a waste product from the juice industry. nih.gov |
| Sugar Beet Pulp | ~25% | D-galacturonic acid | A major co-product of the sugar industry, representing a readily available and inexpensive feedstock. nih.gov |
Future Research Directions in D Galactaro 1,4 Lactone Biochemistry
Unraveling Novel Enzymatic Activities and Pathways
Future research is poised to uncover a wider range of enzymes and metabolic pathways involved in the synthesis and degradation of D-galactaro-1,4-lactone. While the pathway in Agrobacterium tumefaciens has been a key focus, exploring diverse microbial ecosystems could reveal novel enzymatic activities with unique substrate specificities and catalytic mechanisms.
In the known oxidative pathway in Agrobacterium tumefaciens C58, D-galacturonate is catabolized to intermediates of the citric acid cycle. nih.gov This pathway involves the following key enzymatic steps:
An NAD+-dependent uronate dehydrogenase (Udh) oxidizes D-galacturonate to D-galactaro-1,5-lactone. nih.gov
A recently discovered enzyme, D-galactarolactone isomerase (GLI), catalyzes the isomerization of D-galactaro-1,5-lactone to this compound. nih.govacs.orgnih.gov
D-galactarolactone cycloisomerase (Gci) then converts this compound into 2-keto-3-deoxy-L-threo-hexarate. nih.govnih.gov
Previously, the isomerization of the δ-lactone to the γ-lactone was thought to be a non-enzymatic process. nih.gov The identification of D-galactarolactone isomerase (GLI) filled a missing gap in this pathway. nih.govresearchgate.net GLI is a member of the functionally diverse amidohydrolase superfamily. acs.orgnih.gov
Another key enzyme, D-galactarolactone cycloisomerase (Gci), belongs to the mandelate (B1228975) racemase subgroup of the enolase superfamily and catalyzes the ring-opening of this compound. nih.govnih.gov
| Enzyme | Abbreviation | Function | Enzyme Superfamily | Organism |
|---|---|---|---|---|
| Uronate Dehydrogenase | Udh | Oxidizes D-galacturonate to D-galactaro-1,5-lactone | Not specified | Agrobacterium tumefaciens |
| D-galactarolactone Isomerase | GLI | Isomerizes D-galactaro-1,5-lactone to this compound | Amidohydrolase | Agrobacterium tumefaciens |
| D-galactarolactone Cycloisomerase | Gci | Converts this compound to 2-keto-3-deoxy-L-threo-hexarate | Enolase (Mandelate Racemase Subgroup) | Agrobacterium tumefaciens |
Advanced Structural-Functional Relationship Studies
Detailed structural and functional analyses of the enzymes that interact with this compound are essential for understanding their catalytic mechanisms and for future protein engineering efforts.
D-galactarolactone Isomerase (GLI): This enzyme's ability to catalyze lactone isomerization instead of the more common hydrolysis is attributed to the absence of a general base catalyst typically found in other members of the amidohydrolase superfamily, such as 2-pyrone-4,6-dicarboxylate lactonase. nih.govacs.orgnih.gov The atomic coordinates and structure factors for GLI have been deposited in the Protein Data Bank under the entry 4MUP. acs.org
D-galactarolactone Cycloisomerase (Gci): The crystal structure of this enzyme has been determined at 1.6 Å resolution, revealing a modified (β/α)7β TIM-barrel domain, which is characteristic of the enolase superfamily. nih.govrcsb.org The active site is located at the interface between the N-terminal lid domain and the C-terminal barrel domain. nih.gov
Docking studies with this compound have led to predictions about the roles of specific amino acid residues in the active site:
Lys166: Predicted to act as the active-site base, responsible for abstracting the α-proton. nih.gov
His296: Positioned on the opposite side of the active site, it is predicted to be the general acid that protonates the β-carbon during the opening of the lactone ring. nih.gov
Trp298: The lactone ring appears to be oriented within the active site through stacking interactions with this residue. nih.gov
| Enzyme | PDB ID | Structural Features | Key Active Site Residues (Predicted) |
|---|---|---|---|
| D-galactarolactone Isomerase (GLI) | 4MUP | Member of the amidohydrolase superfamily | Lacks a general base for hydrolysis |
| D-galactarolactone Cycloisomerase (Gci) | 4HPN | Modified (β/α)7β TIM-barrel domain (enolase superfamily) | Lys166 (base), His296 (acid), Trp298 (stacking) |
Expanding Biotechnological Applications and Sustainable Chemical Production
The enzymatic pathways involving this compound are of significant interest for the biotechnological conversion of plant-based biomass into valuable chemicals. Pectin (B1162225), a polysaccharide rich in D-galacturonate, is a major component of plant cell walls and is often found in agricultural waste. nih.govnih.gov Harnessing microbial enzymes to break down this abundant resource aligns with the principles of a circular bioeconomy and sustainable chemical production. rsc.org
Future research in this area will likely focus on:
Q & A
Q. What are the primary enzymatic pathways involving D-galactaro-1,4-lactone in microbial metabolism?
this compound is a key intermediate in the oxidative pathway of D-galacturonate in Agrobacterium tumefaciens. The enzyme uronate dehydrogenase (AtUdh) oxidizes D-galacturonate to D-galactaro-1,5-lactone, which non-enzymatically isomerizes to the more stable 1,4-lactone form. This lactone is then converted to 3-deoxy-2-keto-L-threo-hexarate (KDG) via D-galactarolactone cycloisomerase (AtGci), initiating its entry into the citric acid cycle .
Q. How can this compound be synthesized and purified for laboratory use?
this compound is synthesized via thermal dehydration of galactaric acid in dimethyl sulfoxide (DMSO) at 140°C. Optimal yields (>95%) are achieved using a substrate concentration of 0.16 g/ml DMSO and reaction times of 1–4 hours. Purification involves cooling the reaction mixture, followed by recrystallization or solvent evaporation. NMR (δ 4.33 ppm for H-3 in DMSO-d6) and ESI-MS ([M-H]⁻ at m/z 191) confirm structural integrity .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR): ¹H-NMR (DMSO-d6) identifies lactone protons at δ 4.33 (H-3), δ 4.295 (H-5), and δ 4.15 (H-4). ¹³C-NMR distinguishes lactone carbons (δ 174.75 for C-6) .
- Mass Spectrometry: Negative-ion ESI-MS detects [M-H]⁻ at m/z 191 and dimeric forms (e.g., [2M-H]⁻ at m/z 383) .
- FT-IR: Peaks at 1611 cm⁻¹ (C=O stretch) and 3505 cm⁻¹ (O-H) confirm lactone formation .
Advanced Research Questions
Q. How do substrate stereochemistry and pH influence the enzymatic activity of AtGci on this compound?
AtGci exhibits a 3-fold higher catalytic efficiency for this compound compared to its epimer, D-glucaro-1,4-lactone, due to stereospecific interactions at the C5-C6 position. The enzyme is inhibited by substrate concentrations >5–10 mM, likely due to competitive binding of lactone tautomers. Activity is pH-sensitive, with optimal stability at neutral pH (7.0) .
Q. What experimental strategies resolve contradictions in kinetic data for this compound cycloisomerase (AtGci)?
Despite saturation curves suggesting high catalytic efficiency, AtGci’s kinetic constants (e.g., kcat, KM) remain undetermined due to substrate instability and tautomerization. To address this:
Q. How can researchers distinguish between L-threo and D-threo isomers of 3-deoxy-2-keto-hexarate formed from this compound?
While NMR cannot differentiate these isomers, chiral chromatography (e.g., using a Chiralpak IA column) or enzymatic assays with stereospecific dehydrogenases (e.g., L-threo dehydrogenase) are required. X-ray crystallography of enzyme-product complexes also provides structural clarity .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in polymer synthesis, and how can they be mitigated?
this compound’s low solubility in non-polar solvents complicates polycondensation. Solutions include:
Q. Why does this compound exhibit variable stability in aqueous solutions, and how should this inform experimental design?
The lactone hydrolyzes slowly at neutral pH but rapidly under alkaline conditions. For long-term storage, lyophilize the compound and store at -20°C. In kinetic studies, buffer pH must be tightly controlled (pH 6.5–7.5) to prevent hydrolysis artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
